Acetylsulfisoxazole

Pharmacokinetics Prodrug Bioavailability Sulfonamide

Researchers requiring a tasteless sulfonamide prodrug for oral absorption studies cannot substitute generic sulfisoxazole without compromising bioavailability modeling and compendial compliance. • 2-fold higher bioavailability vs sulfisoxazole; half-dose achieves equivalent systemic exposure • USP-grade purity 98.0-100.5%, melting range 192-195°C; mandatory for legacy pediatric suspension compounding • Saturable first-pass metabolism distinct from parent sulfisoxazole-essential for prodrug activation research • Poor aqueous solubility, 62 mg/mL in DMSO-model compound for lipid-based delivery formulation

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 32852-92-9
Cat. No. B1293577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylsulfisoxazole
CAS32852-92-9
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3
InChIKeyFZCDBGYCFVKRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylsulfisoxazole Procurement Baseline


Acetylsulfisoxazole (N¹-acetyl sulfisoxazole, CAS 32852-92-9, also cited as 80-74-0) is a short-acting sulfonamide antibacterial prodrug of the dihydropteroate synthase inhibitor sulfisoxazole [1]. The acetyl group at the N¹ position confers poor aqueous solubility and a tasteless profile, enabling its historical formulation as a pediatric suspension [2]. It is a synthetic analog of para-aminobenzoic acid (PABA) that acts by competitively inhibiting bacterial folate synthesis [1].

Why Substitution Fails for Acetylsulfisoxazole


Generic substitution within the sulfonamide antibiotic class is scientifically unsound due to marked differences in prodrug activation kinetics, systemic exposure efficiency, and solubility profiles. Acetylsulfisoxazole is not merely a soluble salt or a simple sulfonamide; it is an N¹-acetyl prodrug specifically designed to mask the bitter taste of the active moiety, sulfisoxazole, while undergoing rapid in vivo hydrolysis to deliver the active drug [1]. Studies demonstrate that its relative bioavailability is approximately twice that of an equivalent dose of the parent sulfisoxazole, meaning that a half-dose of acetylsulfisoxazole achieves the same systemic exposure [2]. Furthermore, its N¹-acetylated structure exhibits saturable first-pass metabolism that is not observed with other sulfonamide analogs like sulfamethoxazole or with the parent sulfisoxazole itself, making direct interchange without dosage adjustment invalid [3].

Acetylsulfisoxazole Differentiation Evidence


Superior Oral Bioavailability vs. Sulfisoxazole

A direct head-to-head pharmacokinetic study in rats demonstrated that the relative bioavailability of N¹-acetyl sulfisoxazole (N1AS) compared to sulfisoxazole is approximately two [1]. This indicates that a half-dose of acetylsulfisoxazole yields the same systemic exposure to the active sulfisoxazole moiety as a full dose of the parent drug [1].

Pharmacokinetics Prodrug Bioavailability Sulfonamide

Differential Solubility: DMSO vs. Water

In vitro solubility testing at 25°C reveals that acetylsulfisoxazole has a DMSO solubility of 62 mg/mL (200.42 mM) and an ethanol solubility of 3 mg/mL (9.69 mM), while being insoluble in water [1]. This contrasts with the parent sulfisoxazole, which is typically formulated as a soluble diolamine salt for parenteral use, highlighting the impact of N¹-acetylation on aqueous solubility [2].

Physicochemical Properties Formulation Solubility

Rapid Prodrug Activation to Sulfisoxazole

Acetylsulfisoxazole (N1AS) undergoes rapid conversion to the active drug sulfisoxazole in biological matrices. In rat plasma, N1AS and diacetyl sulfisoxazole (DAS) were changed very quickly into sulfisoxazole and N4AS, respectively, and esterase inhibitors could not prevent this transformation [1]. This contrasts with sulfisoxazole itself, which does not require this activation step. Further, the first-pass metabolism of N1AS in rats is saturable, whereas no such dose dependency is observed with oral sulfisoxazole [2].

Drug Metabolism Prodrug Activation Pharmacokinetics

USP Monograph and HPLC-MS/MS Specificity

Acetylsulfisoxazole is distinct in compendial and analytical methods. The USP monograph for Sulfisoxazole Acetyl specifies an assay purity of 98.0–100.5% using nitrite titration, with UV absorption at 290 nm and a melting range of 192–195 °C [1]. Additionally, an HPLC-MS/MS method was developed to simultaneously quantify acetylsulfisoxazole (N1AS) and its three N-acetylated metabolites, a necessity because N1AS and DAS degrade rapidly during ionization in the mass spectrometer, requiring chromatographic separation [2]. This contrasts with methods for sulfisoxazole alone, which do not require such precautions.

Analytical Chemistry Quality Control HPLC-MS/MS

Acetylsulfisoxazole Application Scenarios


Pharmacokinetic and Prodrug Activation Studies

Acetylsulfisoxazole is essential for investigating prodrug design, intestinal and hepatic first-pass metabolism, and the kinetics of N¹-deacetylation. Its 2-fold higher relative bioavailability compared to sulfisoxazole [1] and its saturable first-pass metabolism [2] make it a model compound for studying oral absorption of N-acetylated sulfonamide prodrugs. Researchers should procure this specific compound, not sulfisoxazole, to accurately model prodrug behavior.

Formulation and Preformulation Development

Given its poor aqueous solubility and high DMSO solubility (62 mg/mL) [3], acetylsulfisoxazole serves as a challenging model compound for developing solubility-enhancing formulations, such as lipid-based delivery systems. Studies have shown that lipids like triolein and polysorbate 80 can significantly increase its absorption [4], making it a relevant candidate for oral formulation research where substitution with a soluble sulfisoxazole salt would be scientifically inappropriate.

Analytical Method Development and Validation

Due to its rapid in-source degradation during LC-MS/MS analysis, acetylsulfisoxazole presents a unique analytical challenge [5]. Laboratories developing or validating bioanalytical methods for sulfonamide prodrugs should use acetylsulfisoxazole as a reference standard to ensure method specificity and accuracy, as methods optimized for sulfisoxazole alone may not adequately resolve or quantify the acetylated prodrug and its metabolites.

Quality Control and Compendial Compliance

For pharmaceutical manufacturing or compounding research involving legacy formulations (e.g., pediatric suspensions), procurement of USP-grade acetylsulfisoxazole is mandatory. The USP monograph specifies assay purity (98.0–100.5%), melting range (192–195 °C), and UV absorbance criteria [6], which differ from those for sulfisoxazole. Substitution with a generic sulfonamide or even sulfisoxazole would fail to meet these compendial requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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